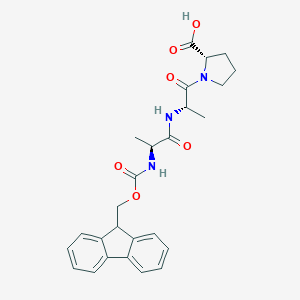

Fmoc-Ala-Ala-Pro-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-15(23(30)27-16(2)24(31)29-13-7-12-22(29)25(32)33)28-26(34)35-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,15-16,21-22H,7,12-14H2,1-2H3,(H,27,30)(H,28,34)(H,32,33)/t15-,16-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUOECKRMVYVFQ-WCJKSRRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570965 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161220-53-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Chemical Landscape of Fmoc-Ala-Ala-Pro-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the protected tripeptide, Fmoc-Ala-Ala-Pro-OH. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, drug discovery, and development.

Core Chemical Properties

This compound, with the CAS number 161220-53-7, is a synthetic tripeptide derivative. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS). The sequence consists of two L-alanine residues followed by an L-proline residue, terminating with a free carboxylic acid at the C-terminus.

A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting point and specific rotation are not widely published.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₉N₃O₆ | [1][2] |

| Molecular Weight | 479.53 g/mol | [1][2] |

| CAS Number | 161220-53-7 | [1] |

| Appearance | White to off-white powder (predicted) | General knowledge of Fmoc-peptides |

| Purity | ≥95% (typical) | General supplier information |

| Calculated Density | 1.311 g/cm³ | |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). Limited solubility in water. | General knowledge of Fmoc-peptides |

| Melting Point | Not available | |

| Specific Rotation | Not available |

Synthesis and Purification: A Methodological Overview

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the manual synthesis of a tripeptide like this compound on a rink amide resin, which upon cleavage yields a C-terminal amide. For a C-terminal carboxylic acid, a resin such as 2-chlorotrityl chloride resin would be employed.

Materials and Reagents:

-

Rink Amide MBHA resin or 2-Chlorotrityl chloride resin

-

Fmoc-Pro-OH

-

Fmoc-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether (cold)

-

Acetonitrile (B52724) (ACN) for HPLC

Experimental Workflow:

Detailed Steps:

-

Resin Swelling: The resin is swollen in a suitable solvent, typically DMF or DCM, for 30-60 minutes to allow for efficient reagent access.

-

Fmoc Deprotection: The Fmoc protecting group on the resin's linker is removed by treating it with a 20% piperidine solution in DMF. This exposes the free amine for the first amino acid coupling.

-

First Amino Acid Coupling (Proline): Fmoc-Pro-OH is activated using a coupling agent (e.g., HBTU/HOBt) in the presence of a base (DIPEA) and then added to the resin. The reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Subsequent Coupling Cycles (Alanine): Steps 2-4 are repeated for the coupling of the two Fmoc-Ala-OH residues in sequence.

-

Final Fmoc Deprotection (Optional): If the final product desired is the free N-terminal peptide, a final deprotection step is performed. For this compound, this step is omitted.

-

Cleavage from Resin: The peptide is cleaved from the solid support using a cleavage cocktail. A common mixture for acid-labile linkers is 95% TFA, 2.5% TIS, and 2.5% water. This step also removes the side-chain protecting groups (though Ala and Pro do not have them).

-

Precipitation: The cleaved peptide is precipitated from the cleavage solution by adding it to cold diethyl ether. The precipitate is then collected by centrifugation and washed.

-

Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water with 0.1% TFA is commonly used as the mobile phase.

-

Characterization: The purity and identity of the final product are confirmed by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Purification by Preparative HPLC

Instrumentation:

-

Preparative HPLC system with a gradient pump and UV detector.

-

C18 reverse-phase column.

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Protocol:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or a mixture of ACN/water).

-

Inject the sample onto the equilibrated column.

-

Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 95% over 30-60 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and 265 nm or 301 nm for the Fmoc group).

-

Collect fractions corresponding to the major peak.

-

Analyze the collected fractions by analytical HPLC to assess purity.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the final product. A sharp, single peak is indicative of a high-purity compound.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass for this compound (C₂₆H₂₉N₃O₆) is approximately 479.21 g/mol . The observed mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z ≈ 480.22.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the tripeptide. The spectra would be complex but would show characteristic signals for the aromatic protons of the Fmoc group, the alpha-protons and side-chain protons of the alanine (B10760859) and proline residues, and the protons of the peptide backbone.

Biological Context and Potential Applications

This compound is primarily utilized as a building block in peptide synthesis. The Ala-Ala-Pro sequence is found in various naturally occurring and synthetic peptides, and its presence can influence the peptide's structure and biological activity.

Role in Peptide Structure

The proline residue introduces a rigid kink in the peptide backbone, which can be crucial for the adoption of specific secondary structures. The alanine residues provide simple, non-polar side chains.

Potential Biological Activities of Ala-Ala-Pro Containing Peptides

While the biological activity of the free tripeptide Ala-Ala-Pro is not extensively characterized, proline-rich peptides, in general, are known to be involved in a variety of biological processes. Some proline-rich antimicrobial peptides (PrAMPs) exhibit their activity by targeting intracellular components, such as ribosomes, thereby inhibiting protein synthesis.

Application as a Linker

This compound has been identified as a linker that can be used in the creation of antibody-drug conjugates (ADCs). In this context, the tripeptide can act as a spacer between the antibody and the cytotoxic drug, potentially influencing the stability and release characteristics of the conjugate.

Signaling Pathway Involvement:

Currently, there is no specific signaling pathway directly attributed to the tripeptide sequence Ala-Ala-Pro. However, as a component of larger bioactive peptides, it could contribute to the overall conformation and interaction with biological targets. For instance, in the context of PrAMPs, the peptide would be involved in the pathway of bacterial protein synthesis inhibition.

References

The Solubility Profile of Fmoc-Ala-Ala-Pro-OH: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development and peptide synthesis, understanding the solubility of peptide intermediates is critical for efficient workflow and successful outcomes. This technical guide provides an in-depth analysis of the solubility of the protected tripeptide, Fmoc-Ala-Ala-Pro-OH, in common organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document outlines its expected solubility based on its chemical structure and established principles of peptide chemistry. Furthermore, it provides detailed experimental protocols for determining its solubility in your own laboratory setting.

Physicochemical Properties of this compound

This compound is a tripeptide composed of Alanine (B10760859), Alanine, and Proline, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a free carboxylic acid at the C-terminus. The overall properties of this molecule suggest a predominantly hydrophobic character, which dictates its solubility in various solvents.

-

Fmoc Group: The large, aromatic Fmoc group is highly non-polar and significantly contributes to the molecule's hydrophobicity.

-

Amino Acid Residues:

-

Alanine (Ala): A non-polar, aliphatic amino acid. The presence of two alanine residues enhances the hydrophobic nature of the peptide backbone.

-

Proline (Pro): A unique cyclic amino acid that is also considered non-polar.

-

-

C-Terminal Carboxylic Acid (-OH): This group provides a site for hydrogen bonding and can be ionized to a carboxylate (-O-), which would increase polarity and potential for solubility in polar solvents, particularly at a higher pH.

Overall, the molecule is expected to be sparingly soluble in water and more soluble in organic solvents. Peptides with a high proportion of hydrophobic residues are generally poorly soluble in aqueous solutions.[1]

Expected Qualitative Solubility of this compound

Based on the structural analysis and general principles of peptide solubility, the following table summarizes the expected qualitative solubility of this compound in common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent | Chemical Formula | Type | Expected Solubility | Rationale |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | Often the solvent of choice for solid-phase peptide synthesis and for dissolving protected peptides. Its polarity can solvate the peptide backbone, while its organic nature accommodates the hydrophobic Fmoc group and side chains. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | A strong organic solvent capable of dissolving a wide range of hydrophobic and polar compounds.[2] It is a good choice for preparing stock solutions. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High | Similar to DMF, it is an excellent solvent for peptide synthesis and is expected to readily dissolve this compound. |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Moderate to High | Its non-polar nature should effectively solvate the hydrophobic Fmoc group and the non-polar side chains of alanine and proline. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Moderate | While polar, it is less effective at dissolving large, protected peptides compared to DMF or DMSO. It may require sonication or gentle warming to achieve complete dissolution. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate | Similar to acetonitrile, it is expected to have moderate success in dissolving the tripeptide. |

| Methanol (B129727) (MeOH) | CH₄O | Polar Protic | Low to Moderate | The polarity and hydrogen-bonding capability of methanol may not be sufficient to overcome the hydrophobicity of the Fmoc group and the peptide backbone. |

| Isopropanol (IPA) | C₃H₈O | Polar Protic | Low | Similar to methanol, but slightly less polar, which might offer slightly better solubility for this hydrophobic peptide. |

| Water | H₂O | Polar Protic | Very Low | The high hydrophobicity of the Fmoc group and the non-polar amino acids will likely lead to very poor solubility in aqueous solutions.[3] |

| Toluene (B28343) | C₇H₈ | Non-polar | Low | While non-polar, toluene may not be a strong enough solvent for the peptide backbone which has polar amide bonds. |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Sonicator bath

-

Centrifuge

-

2 mL microcentrifuge tubes or glass vials

-

Pipettes

Procedure:

-

Preparation:

-

Accurately weigh 1-2 mg of this compound into a pre-weighed microcentrifuge tube or glass vial.

-

Record the exact mass of the peptide.

-

-

Solvent Addition:

-

Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube containing the peptide.

-

-

Dissolution Attempts:

-

Vortex the sample vigorously for 30 seconds.

-

Visually inspect for any undissolved solid.

-

If the solid persists, place the tube in a sonicator bath for 5-10 minutes. Gentle warming can also be attempted, but care should be taken to avoid degradation.

-

After sonication, vortex again for 30 seconds.

-

-

Observation and Incremental Solvent Addition:

-

If the peptide has completely dissolved, the solubility is at least the current concentration (mass/volume). You can proceed to a higher starting mass in a subsequent experiment to determine the upper limit of solubility.

-

If the peptide is not fully dissolved, add another precise aliquot of the solvent (e.g., 100 µL) and repeat step 3.

-

Continue this incremental addition of solvent until the peptide is fully dissolved.

-

-

Determination of Solubility:

-

Once the peptide is completely dissolved, calculate the solubility as the total mass of the peptide divided by the total volume of solvent added. The result is typically expressed in mg/mL or Molarity.

-

For a more rigorous assessment, the saturated solution can be centrifuged to pellet any remaining micro-particulates, and the concentration of the supernatant can be determined using a suitable analytical method like HPLC-UV.

-

-

Documentation:

-

Record the final volume of solvent required for complete dissolution and the calculated solubility for each solvent tested.

-

Visualizing the Workflow

The following diagrams illustrate the general workflow for assessing peptide solubility and the decision-making process for solvent selection.

References

A Technical Guide to the Spectroscopic Characterization of Fmoc-Ala-Ala-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Ala-Pro-OH is a protected tripeptide composed of Alanine, Alanine, and Proline, with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of more complex peptides and peptidomimetics used in drug discovery and development. Accurate characterization of this building block is critical to ensure the identity and purity of the final synthetic peptide. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound and the experimental protocols for their acquisition.

Note on Data Availability: As of late 2025, specific, experimentally-derived spectroscopic data for this compound is not widely available in peer-reviewed literature or public spectral databases. The data presented in this guide is therefore predictive, based on the known spectroscopic characteristics of the constituent amino acids, the Fmoc protecting group, and related peptide structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~7.90 | d | 2H | Fmoc aromatic |

| ~7.70 | d | 2H | Fmoc aromatic |

| ~7.42 | t | 2H | Fmoc aromatic |

| ~7.33 | t | 2H | Fmoc aromatic |

| ~7.5-8.0 | d | 1H | Ala¹ NH |

| ~8.0-8.5 | d | 1H | Ala² NH |

| ~4.1-4.4 | m | 4H | Fmoc-CH, Fmoc-CH₂, Ala¹-αH |

| ~4.0-4.3 | m | 1H | Ala²-αH |

| ~4.2-4.5 | m | 1H | Pro-αH |

| ~3.4-3.7 | m | 2H | Pro-δCH₂ |

| ~1.8-2.2 | m | 4H | Pro-βCH₂, Pro-γCH₂ |

| ~1.25 | d | 3H | Ala¹-CH₃ |

| ~1.20 | d | 3H | Ala²-CH₃ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~173-175 | Pro-COOH |

| ~171-173 | Ala¹ & Ala² C=O (amide) |

| ~156 | Fmoc C=O |

| ~144 | Fmoc aromatic (quaternary) |

| ~141 | Fmoc aromatic (quaternary) |

| ~128 | Fmoc aromatic CH |

| ~127 | Fmoc aromatic CH |

| ~125 | Fmoc aromatic CH |

| ~120 | Fmoc aromatic CH |

| ~66 | Fmoc-CH₂ |

| ~59 | Pro-αC |

| ~50 | Ala¹-αC |

| ~48 | Ala²-αC |

| ~47 | Fmoc-CH |

| ~46 | Pro-δC |

| ~29 | Pro-βC |

| ~24 | Pro-γC |

| ~18 | Ala¹-CH₃ |

| ~17 | Ala²-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (Fmoc urethane) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1450, ~740 | Medium-Strong | Aromatic C=C bend (Fmoc) |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₆H₂₉N₃O₆ |

| Molecular Weight | 479.53 g/mol |

| Exact Mass | 479.2056 |

| Expected [M+H]⁺ | 480.2134 |

| Expected [M+Na]⁺ | 502.1953 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

A greater number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Process and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered this compound onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (0.1%) to promote ionization.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe protonated species like [M+H]⁺ and sodium adducts [M+Na]⁺.

-

Set the mass range to scan from approximately m/z 100 to 1000.

-

The high-resolution data allows for the determination of the elemental composition by comparing the measured exact mass to the theoretical mass.

-

Visualization of Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a protected peptide like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Understanding the role of the Fmoc protecting group in peptide synthesis

An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern chemical peptide synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).[1] Its widespread adoption stems from its unique chemical properties, which allow for a robust and versatile orthogonal synthesis strategy.[1][2] This guide provides a comprehensive technical overview of the Fmoc group, its mechanism of action, its central role in the SPPS workflow, and detailed protocols for its application.

The Chemistry of the Fmoc Group

The Fmoc group is a base-labile carbamate (B1207046) used to temporarily protect the α-amino group of amino acids during peptide bond formation.[1][3] This protection is crucial to prevent the amino group from undergoing unwanted reactions, such as self-polymerization, ensuring the controlled, stepwise assembly of the desired peptide sequence.

Mechanism of Amine Protection

The Fmoc group is introduced by reacting the free amino group of an amino acid with an activated Fmoc reagent, typically 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent to form the stable carbamate linkage. Fmoc-OSu is generally preferred due to its greater stability and lower propensity to cause side reactions.

Mechanism of Deprotection

The key feature of the Fmoc group is its lability under mild basic conditions. Deprotection is typically achieved using a 20% solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The process occurs via a β-elimination mechanism:

-

Proton Abstraction: The base abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.

-

β-Elimination: This abstraction initiates a β-elimination, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.

-

DBF Scavenging: The excess secondary amine in the deprotection solution acts as a scavenger, reacting with the electrophilic DBF to form a stable, inactive adduct. This prevents the DBF from reacting with the newly liberated amine of the peptide chain, which would cause irreversible termination.

The Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc strategy is the foundation of the most common approach to SPPS, known as the Fmoc/tBu strategy. This method relies on an orthogonal protection scheme where the temporary Nα-amino protection (Fmoc group) is base-labile, while the "permanent" side-chain protecting groups (e.g., tert-butyl, tBu) and the resin linker are acid-labile. This orthogonality ensures that the side-chain protection remains intact during the repeated cycles of Fmoc removal.

The SPPS process is a cycle of repeated steps performed on an insoluble resin support, which allows for easy removal of excess reagents and byproducts by simple filtration and washing.

Orthogonality in Protection Schemes

The success of the Fmoc/tBu strategy hinges on the differential lability of the protecting groups. The peptide is assembled with acid-stable Fmoc protection and then cleaved from the resin and deprotected in a single final step using a strong acid like trifluoroacetic acid (TFA).

Quantitative Parameters in Fmoc-SPPS

The efficiency and success of Fmoc-SPPS depend on several quantitative factors, from the purity of the reagents to the kinetics of the deprotection reaction.

| Parameter | Typical Value / Specification | Rationale / Significance |

| Fmoc Deprotection Reagent | 20% (v/v) piperidine in DMF | Standard concentration for efficient Fmoc removal. |

| Fmoc Deprotection Time | 3 - 20 minutes (often 2x treatments) | Sequence-dependent; aggregation can slow kinetics. Complete removal is critical to avoid deletion sequences. |

| Deprotection Monitoring | UV absorbance at ~301 nm | The DBF-piperidine adduct has a strong UV absorbance, allowing for real-time monitoring of reaction completion. |

| Enantiomeric Purity of Fmoc-AA | ≥ 99.8% | Minimizes the incorporation of D-amino acids, ensuring the stereochemical integrity of the final peptide. |

| Free Amino Acid in Fmoc-AA | ≤ 0.2% | Prevents the double insertion of an amino acid during the coupling step. |

| Coupling Reagent Excess | 3 - 5 equivalents | Drives the peptide bond formation to completion, maximizing yield at each step. |

| Final Cleavage Cocktail | TFA / H₂O / TIS (95:2.5:2.5) | TFA cleaves the peptide from the resin and removes acid-labile side-chain groups. Water and TIS act as scavengers to prevent side reactions. |

Experimental Protocols

Protocol 1: Manual Fmoc Deprotection

This protocol outlines the standard procedure for removing the Nα-Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Swell the peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.

-

Drain the DMF solvent.

-

Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-adduct. The resin is now ready for the next coupling step.

Protocol 2: Kaiser Test (Qualitative Monitoring of Free Amines)

The Kaiser test is a colorimetric assay used to confirm the presence of free primary amines after the deprotection step.

Reagents:

-

Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695)

-

Solution B: 80 g phenol (B47542) in 20 mL ethanol

-

Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine

Procedure:

-

Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.

-

Wash the beads with ethanol and dry them.

-

Add 2-3 drops of each Solution A, B, and C to the test tube.

-

Heat the tube at 110-120°C for 3-5 minutes.

-

Observe the color of the beads and the solution.

-

Intense Blue/Purple: Positive result. Indicates the presence of free primary amines (successful deprotection).

-

Yellow/Colorless: Negative result. Indicates the absence of free primary amines (incomplete deprotection).

-

Common Side Reactions and Mitigation Strategies

While robust, Fmoc-SPPS is susceptible to several sequence-dependent side reactions. Understanding and mitigating these is critical for synthesizing high-purity peptides.

| Side Reaction | Description & Cause | Mitigation Strategies |

| Aspartimide Formation | The backbone amide nitrogen of an Asp residue attacks the side-chain ester, forming a cyclic imide. This can lead to racemization and the formation of β-aspartyl peptides upon ring-opening. | - Use optimized side-chain protecting groups for Asp (e.g., OMpe, OMe). - Add HOBt to the piperidine deprotection solution to reduce basicity. - Use DBU/piperidine for deprotection, which can be faster and reduce exposure time. |

| Racemization | Loss of stereochemical integrity, particularly at the Cα of the activated amino acid. Cys and His are highly susceptible. | - Use coupling reagents with racemization suppressants (e.g., HOBt, Oxyma). - Avoid over-activation of the amino acid. - Use a hindered base like N,N-Diisopropylethylamine (DIPEA) instead of more nucleophilic bases during coupling. |

| Peptide Aggregation | The growing peptide chains form intermolecular β-sheet structures, hindering reagent access to the reactive N-terminus. This leads to incomplete coupling and deprotection. | - Synthesize at elevated temperatures to disrupt secondary structures. - Use more polar or "chaotropic" solvents like NMP or add LiCl. - Incorporate "kink"-inducing pseudoproline dipeptides to disrupt hydrogen bonding. |

| Diketopiperazine Formation | At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. Prevalent with Pro in the first or second position. | - Use a sterically hindered resin, such as 2-chlorotrityl chloride resin, which inhibits the back-biting reaction. - Ensure rapid coupling of the third amino acid after deprotection of the second. |

Conclusion

The Fmoc protecting group is integral to the success and dominance of modern solid-phase peptide synthesis. Its defining feature—stability to acids and lability to mild bases—provides the orthogonality required for the efficient, stepwise assembly of complex peptide chains. This strategy has facilitated the automation of peptide synthesis and enabled the routine production of high-purity peptides for research, diagnostics, and therapeutic development. A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is paramount for any professional leveraging this powerful synthetic tool.

References

An In-depth Technical Guide to Potential Derivatives of Fmoc-Ala-Ala-Pro-OH for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential derivatives of the tripeptide Fmoc-Ala-Ala-Pro-OH, exploring their synthesis, applications, and the underlying biological rationale for their use in research and drug development. The Ala-Ala-Pro motif serves as a versatile scaffold for the design of enzyme substrates, inhibitors, and modulators of protein-protein interactions. This document details key derivatives, their quantitative data, relevant experimental protocols, and the signaling pathways in which they can play a role.

Overview of this compound and Its Research Significance

This compound is a protected tripeptide that serves as a fundamental building block in solid-phase peptide synthesis (SPPS)[1]. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the N-terminus, allowing for the sequential addition of amino acids to build longer peptide chains[1]. The Ala-Ala-Pro sequence is of particular interest due to the unique conformational constraints imposed by the proline residue, which can influence the peptide's structure and interaction with biological targets. Proline-rich regions are known to be involved in mediating protein-protein interactions, and peptides containing proline are often more resistant to proteolytic degradation.

Derivatives of this compound are being explored in various research areas, including:

-

Enzyme Substrate and Inhibitor Development: The Ala-Ala-Pro sequence can be recognized by certain proteases, making it a valuable scaffold for designing specific substrates and inhibitors.

-

Drug Delivery Systems: Conjugation of this peptide sequence to therapeutic agents or nanoparticles can enhance stability, solubility, and targeted delivery.

-

Modulation of Signaling Pathways: Peptides containing the Ala-Pro motif can interact with enzymes like Dipeptidyl Peptidase IV (DPPIV), which is involved in critical signaling pathways related to glucose metabolism and immune function.

Key Derivatives of this compound and Their Applications

A primary application of this compound derivatives is in the development of chromogenic substrates for studying protease activity. By modifying the C-terminus with a reporter group like p-nitroanilide (pNA), the enzymatic cleavage of the peptide bond can be monitored spectrophotometrically.

One of the most well-characterized derivatives is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) . This tetrapeptide is a widely used chromogenic substrate for the serine proteases chymotrypsin (B1334515) and cathepsin G[2][3]. The succinyl group at the N-terminus enhances solubility, and the cleavage of the p-nitroanilide group by the enzyme releases a yellow-colored product that can be quantified.

Quantitative Data for Ala-Ala-Pro Containing Peptides

The following table summarizes key kinetic parameters for derivatives and related peptides, highlighting their utility as enzyme substrates and inhibitors.

| Peptide Derivative | Target Enzyme | Parameter | Value | Reference(s) |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | Km | 60 µM | [4] |

| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | Km | 1.7 mM | |

| Methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone | Proteinase K | - | Potent Inhibitor | |

| Chymostatin (contains a Phenylalaninal residue) | Chymotrypsin | Ki | 4 x 10-10 M | |

| Chymostatin | Cathepsin G | Ki | 1.5 x 10-7 M | |

| LPVPQ (a milk-derived peptide) | Dipeptidyl Peptidase IV (DPP-IV) | IC50 | 43.8 ± 8.8 µM | |

| IPM (a milk-derived peptide) | Dipeptidyl Peptidase IV (DPP-IV) | IC50 | 69.5 ± 8.7 µM |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and its use in a common enzyme assay.

Synthesis of a C-terminally Modified Peptide (e.g., Amide) via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a tripeptide amide, Fmoc-Ala-Ala-Pro-NH₂, using Fmoc chemistry on a Rink Amide resin.

Materials and Reagents:

-

Rink Amide MBHA resin

-

Fmoc-Pro-OH

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh piperidine solution for 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Fmoc-Pro-OH):

-

Activate Fmoc-Pro-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Fmoc-Ala-OH):

-

Repeat the Fmoc deprotection step as described in step 2.

-

Couple Fmoc-Ala-OH using the same activation and coupling procedure as in step 3.

-

-

Third Amino Acid Coupling (Fmoc-Ala-OH):

-

Repeat the Fmoc deprotection step.

-

Couple the final Fmoc-Ala-OH.

-

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin extensively with DMF and DCM, then dry under vacuum.

-

Cleavage and Precipitation:

-

Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate dropwise to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.

-

Chymotrypsin Activity Assay using Suc-Ala-Ala-Pro-Phe-pNA

This protocol describes a colorimetric assay to measure the activity of chymotrypsin.

Materials and Reagents:

-

α-Chymotrypsin

-

Suc-Ala-Ala-Pro-Phe-pNA

-

100 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Spectrophotometer

Protocol:

-

Substrate Preparation: Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-pNA in DMSO. Dilute the stock solution in the Tris-HCl buffer to the desired final concentrations.

-

Enzyme Preparation: Prepare a solution of α-chymotrypsin in the Tris-HCl buffer.

-

Assay Procedure:

-

In a cuvette, add the Suc-Ala-Ala-Pro-Phe-pNA solution.

-

Initiate the reaction by adding the α-chymotrypsin solution and mix quickly.

-

Monitor the increase in absorbance at 410 nm over time at 25°C. The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of the product (p-nitroaniline) can be calculated using its molar extinction coefficient (ε = 8,800 M⁻¹cm⁻¹ at 410 nm).

Signaling Pathways and Logical Relationships

Derivatives of this compound can be designed to interact with specific enzymes involved in key signaling pathways. A prominent example is the modulation of Dipeptidyl Peptidase IV (DPP-IV), a serine protease that plays a crucial role in glucose homeostasis and immune regulation.

Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway in Glucose Metabolism

DPP-IV is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin (B600854) secretion from pancreatic β-cells. By inactivating GLP-1 and GIP, DPP-IV attenuates their insulinotropic effects. Peptides with an Ala or Pro residue at the penultimate N-terminal position are substrates for DPP-IV. Therefore, derivatives of Ala-Ala-Pro can be designed as substrates or inhibitors of DPP-IV to study or modulate this pathway. Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and improved glucose control, which is a therapeutic strategy for type 2 diabetes.

Experimental Workflow: Synthesis and Screening of a Peptide Derivative Library

The following diagram illustrates a typical workflow for the synthesis of a library of this compound derivatives and their subsequent screening for biological activity.

Conclusion

This compound serves as a valuable and versatile starting point for the development of a wide range of peptide derivatives with significant potential in biomedical research and drug discovery. By leveraging established synthetic methodologies and a growing understanding of the biological roles of proline-rich motifs, researchers can design and create novel tools for studying enzyme function, modulating signaling pathways, and developing new therapeutic agents. The information and protocols provided in this guide offer a solid foundation for scientists and professionals to explore the exciting possibilities offered by derivatives of this fundamental tripeptide.

References

Methodological & Application

Application of Fmoc-Ala-Ala-Pro-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of specific amino acid sequences is paramount in the design and synthesis of bioactive peptides. The tripeptide sequence Alanine-Alanine-Proline (Ala-Ala-Pro) is a recurring motif in various biologically significant proteins, notably in the structural protein collagen and in certain classes of antimicrobial peptides. The use of the pre-formed building block, Fmoc-Ala-Ala-Pro-OH , in solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for introducing this motif, potentially improving synthesis yields and purity by reducing the number of coupling and deprotection cycles.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of bioactive peptides, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant biological pathways.

Key Applications

The Ala-Ala-Pro sequence is integral to the bioactivity of several classes of peptides:

-

Collagen-Mimetic Peptides: Collagen, the most abundant protein in mammals, is characterized by a repeating Gly-X-Y triplet sequence, where X and Y are frequently proline and hydroxyproline. The Ala-Ala-Pro motif can be found in non-canonical collagen sequences and plays a role in the stability and conformational integrity of the triple helix. Synthetic collagen-like peptides are valuable tools in tissue engineering, drug delivery, and as substrates for matrix metalloproteinases (MMPs).

-

Antimicrobial Peptides (AMPs): Proline-rich AMPs represent a class of host defense peptides with potent activity against a range of pathogens. The proline residues often induce specific conformations that are crucial for their mechanism of action, which can involve targeting intracellular components of bacteria without lysing the cell membrane. The inclusion of alanine (B10760859) residues can modulate the peptide's amphipathicity and overall antimicrobial efficacy.

-

Enzyme Inhibitors: Peptides containing the Ala-Ala-Pro sequence can act as inhibitors of specific proteases. For instance, the tetrapeptide Ala-Ala-Pro-Val is a known inhibitor of human neutrophil elastase, an enzyme implicated in inflammatory diseases.

Quantitative Data Summary

The following table summarizes key quantitative data from the synthesis and biological evaluation of a representative bioactive peptide containing the Ala-Ala-Pro motif.

| Peptide Sequence | Synthesis Method | Overall Yield | Purity (HPLC) | Biological Activity | Reference |

| Ala-Ala-Pro-Val (AAPV) | Microwave-assisted Fmoc-SPPS | 58% | >95% | Human Neutrophil Elastase Inhibition Antimicrobial Activity: MIC = 2 mg/mL against S. aureus, S. epidermidis, E. coli, P. aeruginosa | [1] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Ala-Ala-Pro-Val (AAPV) using Sequential Amino Acid Coupling

This protocol describes a standard Fmoc-SPPS procedure for the synthesis of the human neutrophil elastase inhibitor, AAPV. While the direct use of this compound is an alternative, this sequential method provides a baseline for comparison.

1. Resin Preparation:

-

Start with a pre-loaded Fmoc-Val-Wang resin (or a similar suitable resin).

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

3. Amino Acid Coupling (Proline):

-

In a separate vessel, pre-activate Fmoc-Pro-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the reaction completion using a Kaiser test (for primary amines) or a chloranil (B122849) test (for secondary amines like proline). If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

4. Amino Acid Coupling (Alanine x2):

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps sequentially for two alanine residues using Fmoc-Ala-OH.

5. Final Deprotection:

-

After the final coupling step, perform one last Fmoc deprotection to remove the protecting group from the N-terminal alanine.

6. Cleavage and Precipitation:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

7. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Synthesis utilizing this compound

This protocol outlines the streamlined synthesis using the pre-formed tripeptide.

1. Resin Preparation and First Amino Acid Coupling:

-

Follow the standard procedure to couple the first amino acid (e.g., Fmoc-Val-OH) to the resin.

2. Fmoc Deprotection:

-

Perform the Fmoc deprotection as described in Protocol 1, Step 2.

3. Tripeptide Coupling:

-

Pre-activate this compound (3 equivalents) using a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF.

-

Add the activated tripeptide solution to the deprotected resin-bound amino acid.

-

Allow the coupling to proceed for 2-4 hours, monitoring for completion.

-

Wash the resin as described previously.

4. Final Steps:

-

Proceed with final deprotection, cleavage, precipitation, purification, and analysis as outlined in Protocol 1.

Mandatory Visualizations

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Caption: Proposed mechanisms of action for Ala-Ala-Pro containing bioactive peptides.

References

Application Notes and Protocols: Synthesis and Application of Ala-Ala-Pro Containing Peptides as Serine Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide sequence Alanine-Alanine-Proline (Ala-Ala-Pro) serves as a crucial recognition motif for a variety of serine proteases, making it a valuable scaffold for the design and synthesis of potent and specific enzyme inhibitors. This document provides detailed application notes and protocols for the use of Fmoc-Ala-Ala-Pro-OH as a foundational building block in the solid-phase peptide synthesis (SPPS) of such inhibitors. The primary focus is on the synthesis of tetrapeptide inhibitors targeting human neutrophil elastase (HNE), a key enzyme implicated in a range of inflammatory diseases. A representative inhibitor, N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), is highlighted to illustrate the synthetic strategy and biological application.

Target Enzyme: Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase (HNE, EC 3.4.21.37) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon release during an inflammatory response, HNE plays a critical role in host defense by degrading proteins of invading pathogens. However, its dysregulation and excessive activity can lead to the degradation of extracellular matrix components, such as elastin, contributing to the pathology of various diseases including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[2] This makes HNE a significant therapeutic target for the development of anti-inflammatory agents.

Quantitative Data Summary: Inhibition of Human Neutrophil Elastase

The following table summarizes the inhibitory activities of several peptide-based inhibitors containing the Ala-Ala-Pro motif against human neutrophil elastase. It is important to note that IC50 and Ki values are highly dependent on experimental conditions, including substrate concentration and the source of the enzyme.[3]

| Inhibitor | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference(s) |

| MeOSuc-Ala-Ala-Pro-Val-CMK (MeOSuc-AAPV-CMK) | Human Neutrophil Elastase | Irreversible | Varies by condition | Varies | [3][4] |

| Flavanone derivatives from Paulownia tomentosa | Human Neutrophil Elastase | Non-competitive | 2.4 ± 1.0 to 74.7 ± 8.5 | 3.2 (for compound 17) |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Tetrapeptide Chloromethyl Ketone Inhibitor (e.g., MeOSuc-AAPV-CMK)

This protocol outlines the manual synthesis of a tetrapeptide inhibitor using Fmoc-based solid-phase peptide synthesis, followed by the introduction of a chloromethyl ketone "warhead".

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Val-OH

-

This compound (can be used as a dipeptide building block)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or HATU

-

Diisopropylethylamine (DIPEA)

-

Methoxysuccinic anhydride (B1165640)

-

Diazomethane (B1218177) (handle with extreme caution)

-

Anhydrous HCl in ether

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling and Preparation:

-

Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.

-

Wash the resin with DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (Iterative Process):

-

For single amino acids (Val, Pro, Ala): Dissolve Fmoc-Val-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Using the tripeptide: Dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF and couple as above.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

After each coupling, wash the resin with DMF (3x) and DCM (3x).

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, then Ala, then Ala, if building sequentially).

-

-

N-terminal Capping with Methoxysuccinyl Group:

-

After the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF.

-

Treat the resin with methoxysuccinic anhydride (5 eq.) and DIPEA (5 eq.) in DMF for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Cleavage from Resin:

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Formation of the Chloromethyl Ketone:

-

Diazoketone Formation (handle with extreme caution in a well-ventilated fume hood): Dissolve the dried peptide in an appropriate solvent (e.g., THF). Cool the solution to 0°C and add a freshly prepared solution of diazomethane in ether until a persistent yellow color is observed. Stir for 1-2 hours at 0°C.

-

Chloromethyl Ketone Formation: Carefully add a solution of anhydrous HCl in ether to the reaction mixture until the yellow color disappears and gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified inhibitor by mass spectrometry and NMR.

-

Protocol 2: Human Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a synthesized compound against HNE.

Materials:

-

Purified Human Neutrophil Elastase (HNE)

-

Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of HNE in Assay Buffer.

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

-

Assay Execution:

-

In the wells of the 96-well plate, add the serially diluted inhibitor solutions.

-

Add the HNE working solution to all wells.

-

Include control wells with DMSO instead of the inhibitor.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

Determine the reaction rate (V) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

-

Calculate the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: Neutrophil Elastase Signaling Pathway and Inhibition.

Experimental Workflow

Caption: Workflow for Tetrapeptide Inhibitor Synthesis.

Logical Relationships

Caption: Design Logic for Peptide-Based Inhibitors.

References

Protocol for Cleaving Peptides with a C-Terminal Proline from Wang Resin

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) using Wang resin is a cornerstone of peptide and proteomics research. The acid-labile ester linkage of Wang resin allows for the efficient synthesis of peptides with a C-terminal carboxylic acid. However, the cleavage of peptides with a C-terminal proline residue presents unique challenges that can impact the final yield and purity of the desired product. This application note provides a detailed protocol and comparative data for the successful cleavage of peptides ending in proline from Wang resin, addressing common side reactions and offering optimized conditions.

A primary challenge during the trifluoroacetic acid (TFA)-mediated cleavage of peptides from Wang resin is the potential for side reactions. For peptides with a C-terminal proline, a notable side reaction is the acid-catalyzed hydrolysis of the peptide bond preceding the proline residue. This can lead to undesired peptide fragments and a lower yield of the target peptide. Optimizing the cleavage cocktail and reaction conditions is therefore critical to mitigate this and other potential side reactions, such as the alkylation of sensitive residues like tryptophan or tyrosine.

This document outlines two primary protocols: a standard TFA-based cleavage and a more robust protocol using "Reagent K" for peptides with sensitive residues or those prone to side reactions. It also provides a comparative analysis of cleavage conditions to guide researchers in selecting the optimal procedure for their specific peptide.

Comparative Data on Cleavage Conditions

While extensive quantitative data directly comparing cleavage cocktails specifically for a wide range of C-terminal proline peptides is limited in publicly available literature, the following tables summarize the expected outcomes based on established principles and published protocols for similar peptides. The primary goals are to maximize cleavage efficiency while minimizing side-product formation, particularly the hydrolysis of the pre-proline peptide bond.

Table 1: Comparison of Cleavage Cocktails

| Cleavage Cocktail | Composition (v/v) | Recommended Use | Expected Purity | Potential Side Reactions Minimized |

| Standard TFA Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Peptides without sensitive residues (e.g., Trp, Cys, Met). | Good to Excellent | General carbocation scavenging by TIS. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides with sensitive residues (Trp, Cys, Met, Tyr) or those prone to oxidation and alkylation.[1][2] | Excellent | A broad range of side reactions, including oxidation and alkylation of sensitive residues.[1][2] |

| Modified Low-Water TFA | 95% TFA, 2.5% TIS, 2.5% Dichloromethane (DCM) | To minimize water-mediated side reactions like pre-proline bond hydrolysis. | Good to Excellent | Acid-catalyzed hydrolysis of the peptide bond preceding proline. |

Table 2: Effect of Cleavage Conditions on C-Terminal Proline Peptides

| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |

| Temperature | Room Temperature (20-25°C) | Higher cleavage rate. | Increased risk of side reactions, especially pre-proline bond hydrolysis. | Higher temperature accelerates both the desired cleavage and undesired side reactions. |

| Low Temperature (4°C) | Slower cleavage rate, may require longer reaction time. | Reduced risk of acid-labile side reactions. | Lower temperature slows the kinetics of side reactions more significantly than the cleavage reaction. | |

| Time | 1-2 hours | Generally sufficient for complete cleavage. | Optimal for minimizing exposure to strong acid. | Shorter exposure to TFA minimizes the opportunity for side reactions to occur. |

| > 2 hours | No significant increase in yield for most peptides. | Increased risk of side-product formation. | Prolonged exposure to strong acid can lead to the degradation of the desired peptide. | |

| Water Content | Standard (e.g., 2.5-5%) | Efficient cleavage. | Higher risk of pre-proline bond hydrolysis. | Water can act as a nucleophile in the acid-catalyzed hydrolysis of the peptide bond. |

| Reduced/Absent | May slightly decrease cleavage rate. | Lower risk of pre-proline bond hydrolysis. | Removing water minimizes this specific side reaction. |

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for peptides with a C-terminal proline that do not contain highly sensitive amino acid residues such as tryptophan, cysteine, or methionine.

Materials:

-

Peptide-resin (dried)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Reaction vessel (with a frit and stopcock)

-

Centrifuge and centrifuge tubes

-

Nitrogen gas supply

Procedure:

-

Resin Preparation:

-

Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

-

Wash the resin with DCM (3 x 5 mL) to remove any residual dimethylformamide (DMF) and to swell the resin.

-

Dry the resin under a stream of nitrogen for 10-15 minutes.

-

-

Cleavage Cocktail Preparation:

-

In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water or DCM (v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.

-

Cool the cocktail on an ice bath for 10 minutes.

-

-

Cleavage Reaction:

-

Add the cold cleavage cocktail to the resin.

-

Allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional gentle swirling.[3] For peptides particularly sensitive to pre-proline bond hydrolysis, perform the cleavage at 4°C for 2 hours.

-

-

Peptide Isolation:

-

Filter the cleavage mixture into a clean collection tube.

-

Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

-

-

Peptide Precipitation:

-

In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

-

Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the suspension to pellet the peptide.

-

Carefully decant the ether.

-

-

Washing and Drying:

-

Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting after each wash.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Protocol 2: Reagent K Cleavage for Sensitive Peptides

This protocol is recommended for peptides containing sensitive residues such as Trp, Met, Cys, or Tyr, where the risk of side reactions is higher.

Materials:

-

Peptide-resin (dried)

-

TFA, reagent grade

-

Phenol

-

Thioanisole

-

1,2-Ethanedithiol (EDT)

-

Deionized water

-

DCM

-

Cold diethyl ether

-

Reaction vessel (with a frit and stopcock)

-

Centrifuge and centrifuge tubes

-

Nitrogen gas supply

Procedure:

-

Resin Preparation:

-

Follow step 1 as in Protocol 1.

-

-

Cleavage Cocktail Preparation (Reagent K):

-

In a fume hood, prepare fresh "Reagent K" with the following composition (v/v): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). For 100 mg of resin, prepare approximately 2 mL of the cocktail.

-

Cool the cocktail on an ice bath for 10 minutes.

-

-

Cleavage Reaction:

-

Add the cold Reagent K to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Isolation, Precipitation, Washing, and Drying:

-

Follow steps 4, 5, and 6 as in Protocol 1.

-

Visualizations

Workflow for Peptide Cleavage from Wang Resin

Caption: Experimental workflow for cleaving peptides from Wang resin.

Logical Relationship of Cleavage Components and Side Reactions

References

- 1. peptide.com [peptide.com]

- 2. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

- 3. Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Analysis of a Tripeptide (Ala-Ala-Pro) Synthesized by Fmoc Solid-Phase Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development, enabling the routine construction of custom peptide sequences. Following synthesis, robust analytical techniques are paramount to verify the identity and purity of the target peptide. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight determination and sequence confirmation through tandem MS (MS/MS) fragmentation analysis.

This application note provides a detailed protocol for the synthesis of the tripeptide H-Ala-Ala-Pro-OH using Fmoc-SPPS and its subsequent analysis by electrospray ionization mass spectrometry (ESI-MS). The presence of a proline residue introduces a characteristic fragmentation pattern, known as the "proline effect," which will be discussed. This document serves as a practical guide for researchers engaged in the synthesis and characterization of peptides.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Ala-Ala-Pro-OH

This protocol details the manual synthesis of the tripeptide H-Ala-Ala-Pro-OH on a Wang resin, which yields a C-terminal carboxylic acid upon cleavage.

Materials:

-

Fmoc-Pro-Wang resin (0.5 mmol/g loading)

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Weigh 200 mg of Fmoc-Pro-Wang resin (0.1 mmol scale) into a peptide synthesis vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection (First Cycle):

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling (Fmoc-Ala-OH):

-

In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents, 0.3 mmol, 93.4 mg), Oxyma Pure (3 equivalents, 0.3 mmol, 42.6 mg), and DIC (3 equivalents, 0.3 mmol, 46.5 µL) in 3 mL of DMF.

-

Allow the mixture to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Optional: Perform a Kaiser test to confirm complete coupling (ninhydrin-negative).

-

-

Fmoc Deprotection (Second Cycle):

-

Repeat step 2 to remove the Fmoc group from the newly coupled Alanine (B10760859).

-

-

Amino Acid Coupling (Second Fmoc-Ala-OH):

-

Repeat step 3 to couple the final Alanine residue.

-

-

Final Fmoc Deprotection:

-

Repeat step 2 to remove the N-terminal Fmoc group.

-

-

Final Washing and Drying:

-

Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally MeOH (3 x 5 mL).

-

Dry the resin under vacuum for at least 1 hour.

-

-

Cleavage and Precipitation:

-

Add 5 mL of the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) to the dried resin.

-

Agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

-

Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Decant the ether, wash the peptide pellet with cold diethyl ether, and centrifuge again.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Protocol 2: Sample Preparation for Mass Spectrometry

Materials:

-

Crude H-Ala-Ala-Pro-OH peptide

-

0.1% Formic acid in water (Solvent A)

-

0.1% Formic acid in acetonitrile (B52724) (Solvent B)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Autosampler vials for MS

Procedure:

-

Stock Solution Preparation:

-

Weigh approximately 1 mg of the crude, dried peptide into a microcentrifuge tube.

-

Add 1 mL of Solvent A to create a 1 mg/mL stock solution.

-

Vortex thoroughly to dissolve the peptide. If solubility is an issue, a small percentage of acetonitrile can be added.

-

Centrifuge the solution at 14,000 rpm for 5 minutes to pellet any insoluble impurities.

-

-

Working Solution Preparation:

-

Transfer 10 µL of the supernatant from the stock solution into a new microcentrifuge tube.

-

Add 990 µL of Solvent A (or a mixture of Solvent A and B, e.g., 95:5) to create a 10 µg/mL working solution.

-

Vortex to mix.

-

-

Sample Loading:

-

Transfer the working solution to an autosampler vial for analysis.

-

Data Presentation

The synthesized H-Ala-Ala-Pro-OH peptide was analyzed by ESI-MS and tandem MS (MS/MS). The expected and observed mass-to-charge ratios (m/z) are summarized below.

| Analyte | Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |

| H-Ala-Ala-Pro-OH | C₁₁H₁₉N₃O₄ | 257.1379 | 258.1452 |

Table 1: Mass Spectrometry Data for H-Ala-Ala-Pro-OH

Tandem mass spectrometry (MS/MS) was performed on the [M+H]⁺ ion to confirm the peptide sequence. The major fragment ions observed are presented in the table below.

| Fragment Ion | Sequence | Theoretical m/z | Observed m/z |

| b₁ | Ala | 72.0444 | 72.0451 |

| b₂ | Ala-Ala | 143.0815 | 143.0823 |

| y₁ | Pro | 98.0600 | 98.0605 |

| y₂ | Ala-Pro | 169.0971 | 169.0978 |

Table 2: Major Fragment Ions Observed in MS/MS of H-Ala-Ala-Pro-OH

Discussion of Fragmentation:

The MS/MS spectrum of H-Ala-Ala-Pro-OH is characterized by the "proline effect." This phenomenon results in a preferential cleavage of the peptide bond N-terminal to the proline residue.[1] Consequently, the y₂ ion (Ala-Pro) is expected to be one of the most abundant fragment ions in the spectrum. The presence of a strong y₂ ion signal provides robust evidence for the C-terminal Ala-Pro sequence. The detection of the b₁ and b₂ ions further confirms the N-terminal alanine residues.

Visualizations

Caption: Experimental workflow from synthesis to analysis.

Caption: Fragmentation of Ala-Ala-Pro.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and mass spectrometric analysis of the tripeptide H-Ala-Ala-Pro-OH. The detailed protocols for Fmoc-SPPS and sample preparation, combined with the expected mass spectrometry data and an explanation of the characteristic proline-effect fragmentation, offer a valuable resource for researchers in peptide chemistry and drug development. Adherence to these protocols will facilitate the successful synthesis and confident characterization of proline-containing peptides.

References

Troubleshooting & Optimization

Navigating Challenging Couplings: A Guide to Improving Fmoc-Ala-Ala-Pro-OH Efficiency

Technical Support Center

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), encountering difficult coupling steps is a common hurdle. The tripeptide sequence Fmoc-Ala-Ala-Pro-OH, in particular, can present significant challenges, leading to low coupling yields and impurities. This technical support guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome these obstacles and achieve successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound difficult?

A1: The low coupling efficiency of this compound is primarily attributed to two factors:

-

Steric Hindrance: Proline is a secondary amine, which is inherently less reactive than primary amines of other amino acids. The bulky Fmoc protecting group on the incoming dipeptide (Fmoc-Ala-Ala-OH) further exacerbates this steric hindrance, making it difficult for the activated carboxyl group to access the N-terminal amine of the proline residue attached to the solid support.

-

Secondary Structure Formation: Peptide chains containing proline can adopt specific conformations. The growing peptide chain on the resin can form secondary structures or aggregate, which can mask the reactive N-terminus of the proline, thereby preventing efficient coupling.[1]